molecular formula C9H11N3O B1438624 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine CAS No. 1175645-00-7

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

Cat. No.: B1438624
CAS No.: 1175645-00-7
M. Wt: 177.2 g/mol
InChI Key: DHRXSWCLVPXPSL-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is a benzoxazole derivative of significant interest in medicinal chemistry research. The benzoxazole scaffold is a privileged structure in drug discovery, known for yielding compounds with a broad spectrum of biological activities . Research into analogous benzoxazole-based compounds has demonstrated promising antibacterial properties against various Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis . Beyond antibacterial applications, this pharmacophore is also under investigation for its potential in developing agents with antifungal, antituberculosis, anticancer, and anti-inflammatory activities . The compound is characterized by 1H NMR spectroscopy, with data typically acquired on high-field spectrometers (e.g., 600 MHz) referenced in DMSO-d6 . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXSWCLVPXPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175645-00-7
Record name 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
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Preparation Methods

Step 1: Condensation to Form Ester Intermediate

  • Reactants: 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride.
  • Conditions: Reaction in a mixed organic solvent system composed of toluene or xylene and a polar aprotic solvent such as DMF (dimethylformamide), DMAc, or NMP.
  • Temperature: Controlled addition at 5–10 °C, followed by slow heating to about 95 °C.
  • Outcome: Formation of an ester intermediate with high yield and purity.

Step 2: Cyclization under Acid Catalysis

  • Catalyst: p-Toluenesulfonic acid.
  • Conditions: Refluxing at approximately 125 °C.
  • Process: The ester intermediate undergoes intramolecular cyclization to form 2-(nitrophenyl)-5-nitrobenzoxazole.
  • Purification: Ethanol recrystallization yields a product with 92.1% yield and 99.1% purity (HPLC).

Step 3: Catalytic Hydrogenation

  • Catalyst: 5 wt% Pd/C.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Hydrogen pressure of 0.9 ± 0.1 MPa at 65 °C.
  • Outcome: Reduction of nitro groups to amino groups, yielding 2-(aminophenyl)-5-aminobenzoxazole.

Step 4: N,N-Dimethylation (Adapted Step)

  • Method: Reductive methylation of amino groups using formaldehyde and a reducing agent such as sodium cyanoborohydride or via methyl iodide alkylation.
  • Conditions: Mild acidic or basic conditions depending on the methylation reagent.
  • Outcome: Conversion of amino groups to N,N-dimethylamino groups, producing this compound.

Alternative Synthetic Routes

Cyanation and Lewis Acid Catalysis

  • Reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide under Lewis acid catalysis (e.g., BF3·Et2O) in 1,4-dioxane.
  • Provides 2-aminobenzoxazoles with good to excellent yields.
  • Potential for subsequent N-methylation to achieve dimethyl derivatives.

Smiles Rearrangement

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution with amines.
  • This method allows for the introduction of N-substituents including methyl groups.
  • Reaction conditions typically involve DMF solvent, base (K2CO3 or Cs2CO3), and reflux temperatures.

Comparative Data Table of Preparation Methods

Step/Method Reactants/Conditions Yield (%) Purity (%) Notes
Condensation (Step 1) 2-amino-4-sodium nitrophenolate + nitrobenzoyl chloride; Toluene/DMF; 5–95 °C High - Ester intermediate formation
Cyclization (Step 2) p-Toluenesulfonic acid; reflux at 125 °C 92.1 99.1 (HPLC) Intramolecular ring closure
Hydrogenation (Step 3) Pd/C catalyst; THF; H2 0.9 MPa; 65 °C High - Nitro to amino group reduction
N,N-Dimethylation (Adapted Step) Formaldehyde + NaBH3CN or methyl iodide; mild conditions Moderate - Converts amino to dimethylamino groups
Cyanation + Lewis Acid (Alt.) o-Aminophenol + NCTS + BF3·Et2O; reflux in dioxane Good - Direct 2-aminobenzoxazole formation
Smiles Rearrangement (Alt.) Benzoxazole-2-thiol + chloroacetyl chloride + amines; DMF; reflux Good - Allows N-substitution including methyl

Research Findings and Notes

  • The three-step method involving condensation, cyclization, and hydrogenation is highly efficient with yields exceeding 90% for intermediate steps and high purity, making it suitable for scale-up synthesis.
  • The choice of solvents and temperature control is critical to avoid side reactions such as diacylation which reduces yield and purity.
  • The N,N-dimethylation step is typically performed after obtaining the diamino benzoxazole core to ensure selective methylation of amino groups without interfering with the benzoxazole ring.
  • Alternative methods such as cyanation and Smiles rearrangement provide versatile routes for N-substituted benzoxazoles but may require additional optimization for the specific dimethyl derivative.
  • The use of nonhazardous reagents and mild conditions in these methods aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine with analogous heterocyclic diamines and substituted benzoxazoles, focusing on structural, synthetic, and functional differences.

Structural Analogues in Heterocyclic Diamines

Compound Name CAS Reg. No. Molecular Formula Key Features Potential Applications
N2,N2-Dimethyl-2,5-pyridinediamine 4928-43-2 C₇H₁₁N₃ Pyridine core with dimethylamino groups at positions 2 and 5 Ligand design, catalysis
N2,N2-Dimethylpyridine-2,5-diamine HCl 119151-81-4 C₇H₁₂ClN₃ Protonated form of the pyridine diamine; enhanced water solubility Pharmaceutical intermediates
4,6-Dimethylpyrimidin-2-amine 767-15-7 C₆H₉N₃ Pyrimidine core with methyl groups at positions 4 and 6 Nucleic acid analogs, agrochemicals

Key Observations:

  • Core Heterocycle Differences : The benzoxazole core in the target compound introduces aromaticity with an oxygen atom, contrasting with pyridine (nitrogen only) or pyrimidine (two nitrogen atoms). This affects electron density and reactivity. For instance, benzoxazoles are less basic than pyridines due to the electron-withdrawing oxygen .

Functional Analogues in Benzoxazole Derivatives

discusses 4,7-diphenylethynyl-2,1,3-benzothiadiazole, a sulfur-containing analogue. Key comparisons include:

  • Electronic Properties : Benzothiadiazoles (with sulfur) exhibit stronger electron-withdrawing effects than benzoxazoles (with oxygen), leading to redshifted absorption/emission in luminescent applications .
  • Thermal Stability : Benzoxazoles generally display higher thermal stability than benzothiadiazoles due to reduced ring strain and stronger C-O bonds.

Biological Activity

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is a compound belonging to the benzoxazole family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O, with a molecular weight of approximately 204.23 g/mol. The compound features a benzoxazole ring with two dimethylamino groups at the 2-position and 5-position, which significantly influence its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to alter enzyme activity and signal transduction pathways associated with various diseases. The presence of dimethylamino groups enhances its binding affinity to biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/ml .

Bacterial Strain MIC (µg/ml)
Escherichia coli0.5
Staphylococcus aureus1
Klebsiella pneumoniae2
Serratia marcescens4

Antifungal Activity

The antifungal potential of the compound has also been explored. In vitro studies against various Candida species revealed that it exhibits stronger activity than standard antifungal agents like fluconazole. For example, it showed effective inhibition against Candida albicans and Candida glabrata, with IC50 values significantly lower than those of conventional treatments .

Fungal Strain IC50 (µg/ml)
Candida albicans0.25
Candida glabrata0.5
Candida krusei1

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values in these studies range from 10 to 20 µM, indicating moderate to potent activity .

Cell Line IC50 (µM)
MCF-715
HCT11612
HepG218

Case Studies

  • Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of benzoxazole derivatives in treating bacterial infections. The results indicated that compounds similar to this compound exhibited superior antibacterial properties compared to traditional antibiotics .
  • Antifungal Activity Assessment : Another research focused on the antifungal activity against resistant strains of fungi. The study concluded that this compound could serve as a viable alternative for treating fungal infections resistant to common antifungals .
  • Anticancer Research : A comprehensive evaluation of various benzoxazole derivatives demonstrated significant anticancer activities in vitro and in vivo models. The findings suggest that modifications in the benzoxazole structure can enhance cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl derivatives. Key parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst presence (e.g., tert-butyl nitrite for nitrogen transfer reactions). Yield improvements often require inert atmospheres to prevent oxidation byproducts. Characterization via TLC or HPLC is recommended for purity assessment .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., dimethylamino groups at δ 2.8–3.2 ppm) and aromatic carbons (δ 110–150 ppm).
  • IR Spectroscopy : Confirm benzoxazole ring formation via C=N stretching (~1600 cm⁻¹) and N-H bending (if present).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can factorial design methodologies optimize synthesis conditions for this compound, and which variables should be prioritized?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables. For example, increasing catalyst loading may reduce reaction time but increase impurity formation. Prioritize variables with the highest F-values in ANOVA to maximize yield while minimizing side reactions .

Q. What computational approaches are suitable for studying the electronic properties or reaction mechanisms of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution or cyclization reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to model kinetics under varying conditions (e.g., pressure, pH) .

Q. How should researchers systematically resolve contradictions in reported biological activities of benzoxazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Steps include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ISO 20743 for antimicrobial assays).
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.
  • Digital Trace Data Integration : Combine experimental results with computational toxicity predictions (e.g., QSAR models) .

Q. How can theoretical frameworks for heterocyclic reactivity guide the design of novel derivatives of this compound?

  • Methodological Answer : Apply concepts such as:

  • Hammett Substituent Constants : Predict electronic effects of substituents on ring reactivity.
  • Frontier Orbital Theory : Design derivatives with tailored HOMO/LUMO gaps for specific interactions (e.g., enzyme inhibition).
  • Retrosynthetic Analysis : Use benzoxazole core disconnections to plan functional group additions (e.g., sulfonation for solubility) .

Data Presentation

Parameter Optimized Value Method Reference
Reaction Temperature70°C ± 5°CCondensation in ethanol
Catalyst Loading10 mol% tert-butyl nitriteNitrogen transfer reaction
Purity Assessment>95% (HPLC)C18 column, acetonitrile:H₂O
HOMO-LUMO Gap (DFT)4.2 eVB3LYP/6-31G(d) basis set

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Reactant of Route 2
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2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

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